An In-depth Technical Guide to 2-Bromobenzofuran: Chemical Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to 2-Bromobenzofuran: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzofuran is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique chemical structure, featuring a benzofuran (B130515) core with a bromine atom at the 2-position, makes it a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of different functional groups and the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-bromobenzofuran, with a particular focus on its applications in the synthesis of potential therapeutic agents.
Chemical Structure and Properties
2-Bromobenzofuran consists of a benzene (B151609) ring fused to a furan (B31954) ring, with a bromine atom attached to the carbon atom at position 2 of the furan ring.
Table 1: Physicochemical Properties of 2-Bromobenzofuran
| Property | Value |
| Molecular Formula | C₈H₅BrO[1] |
| Molecular Weight | 197.03 g/mol [1] |
| Appearance | Colorless oil[2] |
| CAS Number | 54008-77-4[1] |
Spectroscopic Data
Table 2: Spectroscopic Data of 2-Bromobenzofuran
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (CDCl₃, ppm): δ 7.6-7.2 (m, 4H, Ar-H), δ 6.8 (s, 1H, furan-H). |
| ¹³C NMR | Predicted chemical shifts (CDCl₃, ppm): Aromatic and furan carbons in the range of δ 110-155. |
| IR (Infrared) | Characteristic peaks (cm⁻¹): Aromatic C-H stretching (~3100-3000), C=C stretching (aromatic) (~1600-1450), C-O-C stretching (~1250-1050), C-Br stretching (~750-500). The IR spectrum of the parent benzofuran shows characteristic peaks in these regions.[3][4] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 196 and 198 (due to bromine isotopes).[2][5] |
Synthesis of 2-Bromobenzofuran
Several synthetic routes to 2-bromobenzofuran have been reported, often involving the cyclization of a substituted phenol (B47542) or the bromination of a benzofuranone precursor.
Experimental Protocol: Synthesis from 2,3-dihydrobenzofuran-3-one
One common method involves the conversion of a benzofuranone to the corresponding enol phosphate (B84403), followed by bromination and elimination.
Materials:
-
2,3-dihydrobenzofuran-3-one
-
Diethyl chlorophosphate
-
Lithium diisopropylamide (LDA)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
Procedure:
-
A solution of 2,3-dihydrobenzofuran-3-one in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA in THF/hexane is added dropwise, and the mixture is stirred for 30 minutes.
-
Diethyl chlorophosphate is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enol phosphate.
-
The crude enol phosphate is dissolved in carbon tetrachloride, and NBS is added. The mixture is irradiated with a sunlamp for 2 hours.
-
The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford 2-bromobenzofuran.
Reactivity and Applications in Drug Development
The C-Br bond at the 2-position of 2-bromobenzofuran is the key to its utility as a synthetic intermediate. This bond readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, allowing for the formation of C-C bonds and the elaboration of the benzofuran scaffold.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many biologically active compounds.[7][8] 2-Bromobenzofuran can be coupled with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents at the 2-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Bromobenzofuran
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction vessel, 2-bromobenzofuran, the arylboronic acid, the palladium catalyst, and the base are added.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Heck Coupling
The Heck reaction allows for the substitution of the bromine atom in 2-bromobenzofuran with an alkene, leading to the formation of 2-vinylbenzofuran (B8692172) derivatives.[9][10] These products can serve as precursors for further functionalization.
Experimental Protocol: General Procedure for Heck Coupling
Materials:
-
2-Bromobenzofuran
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction vessel, 2-bromobenzofuran, the palladium catalyst, and the phosphine ligand are dissolved in the solvent.
-
The alkene and the base are added to the mixture.
-
The reaction is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is cooled, diluted with an organic solvent, and washed with water.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Benzofuran [webbook.nist.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]

